

Preclinical Toxicological Profile of Omberacetam: A Technical Review

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Compound of Interest

Compound Name: Omberacetam (Standard)

Cat. No.: B1679845

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical toxicological data on Omberacetam (Noopept). It is intended for informational purposes for researchers, scientists, and drug development professionals. This is not a comprehensive safety assessment, and further investigation is required for a complete toxicological profile.

Executive Summary

Omberacetam, a synthetic dipeptide with nootropic and neuroprotective properties, has been evaluated in a limited number of publicly accessible preclinical toxicology studies. The available data suggests a generally low order of acute toxicity and a lack of genotoxic potential. However, comprehensive data on sub-chronic, chronic, reproductive, and developmental toxicity remains largely unavailable in the public domain. This guide provides a structured overview of the existing data, detailed experimental protocols where available, and visualizations of key experimental workflows.

Acute Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single high-dose administration.

Data Presentation

Species	Route of Administration	Vehicle	Dose Levels (mg/kg)	LD50 (mg/kg)	Observed Clinical Signs	Reference
White outbred male mice	Intravenous	Not Specified	112.5, 337.5, 562.5	> 562.5	No changes in behavior or functional state observed. Normal coat, skin, food, and water intake. No mortality.	

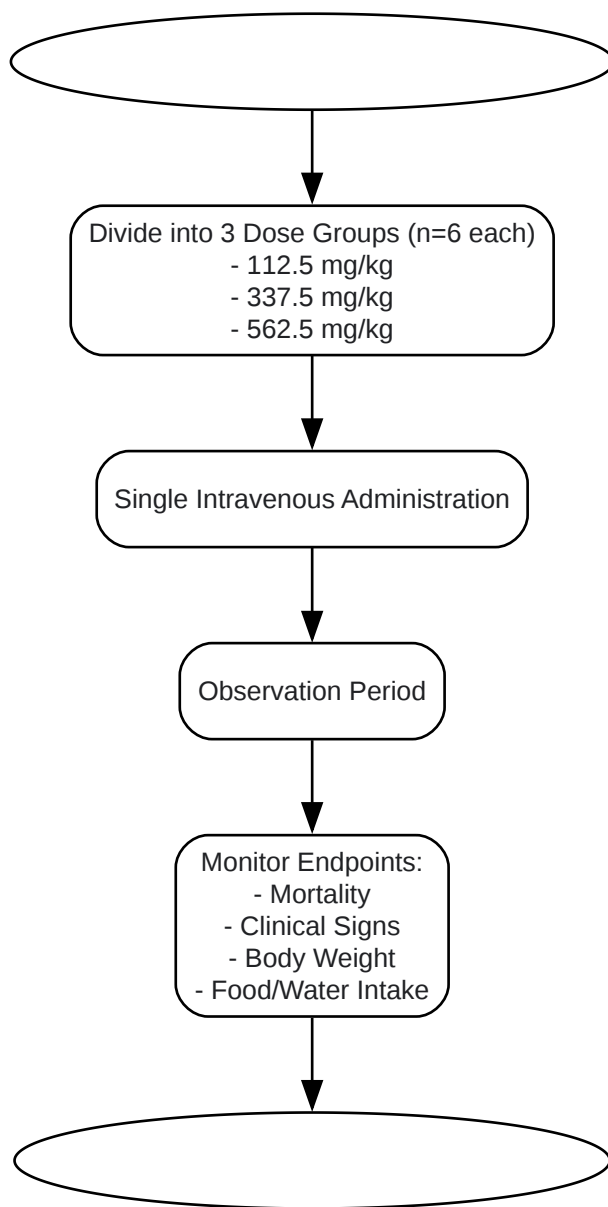
Experimental Protocols

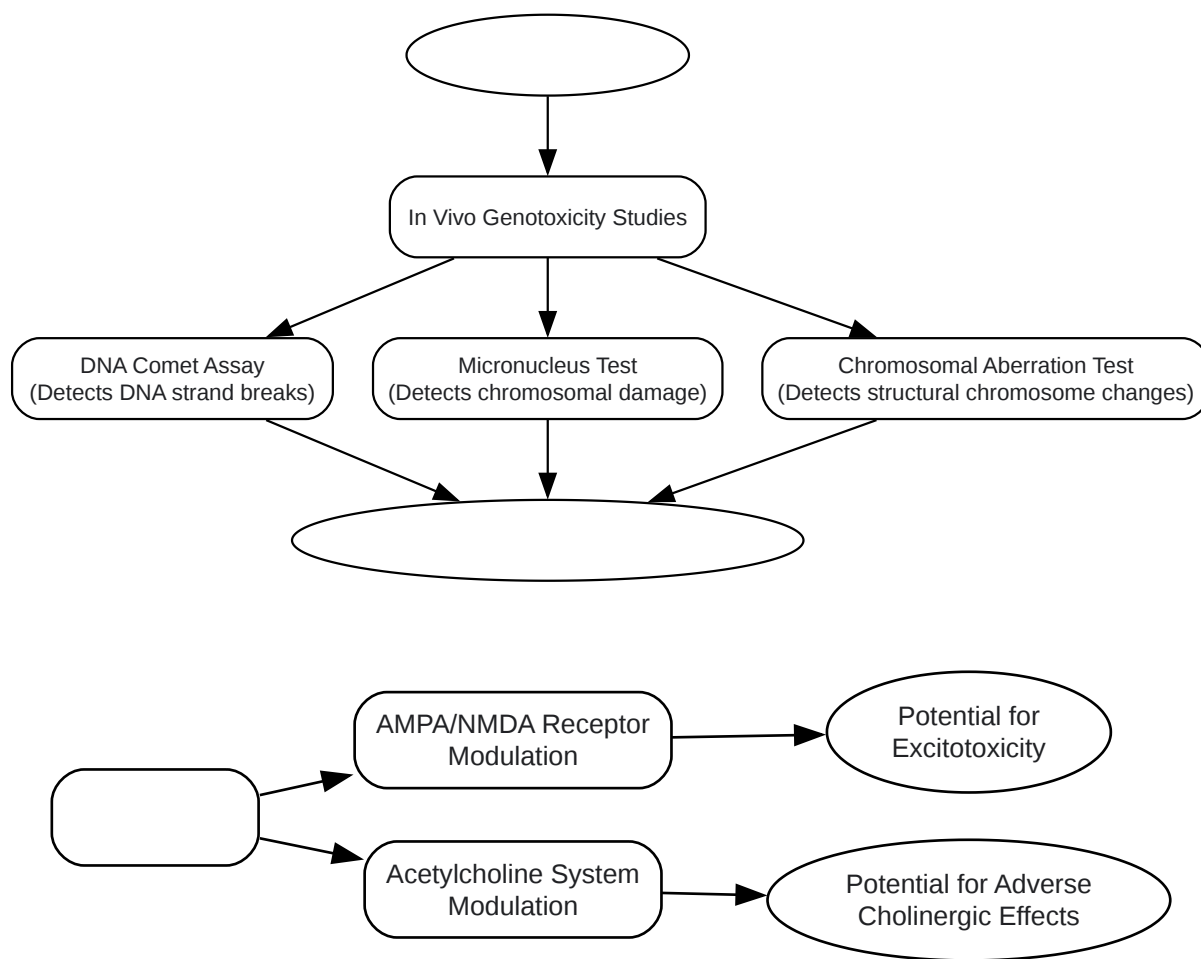
Study Reference:

- Test System: 36 white outbred male mice, weighing 19-21g, quarantined for 14 days.
- Administration: A single dose was administered into the tail vein.
- Dose Groups:
 - Group 1: 112.5 mg/kg (n=6)
 - Group 2: 337.5 mg/kg (n=6)
 - Group 3: 562.5 mg/kg (n=6)
- Observation Period: Not explicitly stated, but observations were made on the day of administration and the subsequent period.
- Endpoints:

- Mortality
- Behavioral changes
- Functional state
- Condition of coat and skin
- Food and water consumption
- Pathological changes in behavior and physiological parameters

Experimental Workflow





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